molecular formula C6H12O8P2 B8505445 {1-[(2-Methylacryloyl)oxy]ethane-1,1-diyl}bis(phosphonic acid) CAS No. 83622-28-0

{1-[(2-Methylacryloyl)oxy]ethane-1,1-diyl}bis(phosphonic acid)

Cat. No. B8505445
CAS RN: 83622-28-0
M. Wt: 274.10 g/mol
InChI Key: OKZPCVGZDBFDHW-UHFFFAOYSA-N
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Patent
US04383052

Procedure details

To 5 g (0.024 mol) of 1-hydroxyethane-1,1-diphosphonic acid in 30 ml of triethylamine was gradually added 15.7 g (0.15 mol) of methacryloyl chloride with ice cooling. After the temperature was raised to room temperature, the mixture was stirred for ten hours. The reaction solution was acidified with aqueous hydrochloric acid and then extracted with diethyl ether. The resulting aqueous phase was alkalized with sodium hydroxide and then extracted again with diethyl ether. The resulting aqueous phase was chromatographed over Amberlite 120B (trade mark, Rohm & Haas Co.) and the solvent of the eluate was evaporated to give 4.3 g of a colorless oily substance which was identified to be 1-methacryloxyethane-1,1-diphosphonic acid (yield 65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([P:8]([OH:11])(=[O:10])[OH:9])([P:4]([OH:7])(=[O:6])[OH:5])[CH3:3].[C:12](Cl)(=[O:16])[C:13]([CH3:15])=[CH2:14].Cl>C(N(CC)CC)C>[C:12]([O:1][C:2]([P:4]([OH:7])(=[O:5])[OH:6])([P:8]([OH:11])(=[O:9])[OH:10])[CH3:3])(=[O:16])[C:13]([CH3:15])=[CH2:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC(C)(P(O)(=O)O)P(O)(=O)O
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for ten hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted again with diethyl ether
CUSTOM
Type
CUSTOM
Details
The resulting aqueous phase was chromatographed over Amberlite 120B (trade mark, Rohm & Haas Co.)
CUSTOM
Type
CUSTOM
Details
the solvent of the eluate was evaporated
CUSTOM
Type
CUSTOM
Details
to give 4.3 g of a colorless oily substance which

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)(P(O)(=O)O)P(O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.